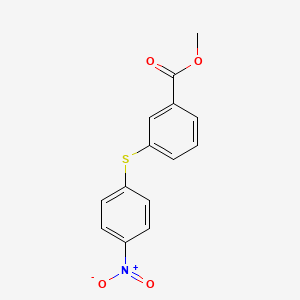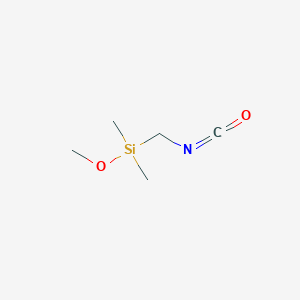
(isocyanatomethyl)methoxydimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(isocyanatomethyl)methoxydimethylsilane is a chemical compound with the molecular formula C6H13NO2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of isocyanate and methoxy functional groups, which impart distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (isocyanatomethyl)methoxydimethylsilane typically involves the reaction of methoxy(dimethyl)silane with an isocyanate source. One common method is the reaction of methoxy(dimethyl)silane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: (isocyanatomethyl)methoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new silane derivatives.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form urea or urethane derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack.
Addition Reactions: Often performed at room temperature or slightly elevated temperatures, with or without a catalyst.
Hydrolysis: Usually occurs under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed:
Substitution Reactions: New silane derivatives with different functional groups.
Addition Reactions: Urea or urethane derivatives.
Hydrolysis: Silanols and methanol.
科学研究应用
(isocyanatomethyl)methoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of (isocyanatomethyl)methoxydimethylsilane involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable urea or urethane linkages. The methoxy group can undergo substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to modify surfaces, create new materials, and participate in complex chemical processes.
相似化合物的比较
(Isocyanatomethyl)dimethoxymethylsilane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
(2-Isocyanatoethyl)(methoxy)dimethylsilane: Another related compound with an ethyl group instead of a methyl group, affecting its chemical properties and uses.
Uniqueness: (isocyanatomethyl)methoxydimethylsilane is unique due to its specific combination of isocyanate and methoxy groups, which provide a distinct set of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
35450-25-0 |
|---|---|
分子式 |
C5H11NO2Si |
分子量 |
145.23 g/mol |
IUPAC 名称 |
isocyanatomethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H11NO2Si/c1-8-9(2,3)5-6-4-7/h5H2,1-3H3 |
InChI 键 |
MZOWBBNCHOUJAP-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


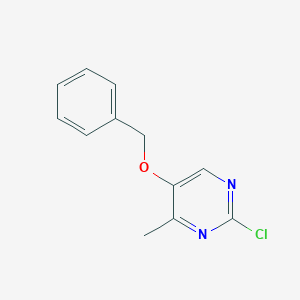
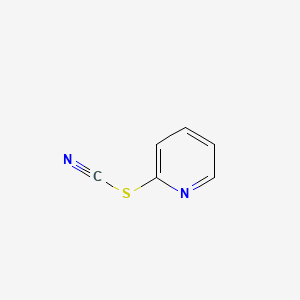
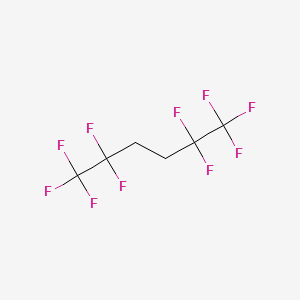
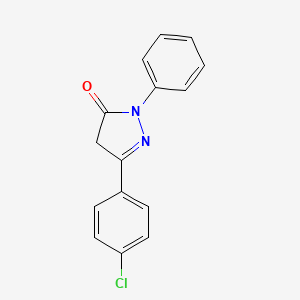
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
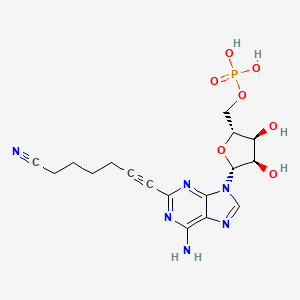

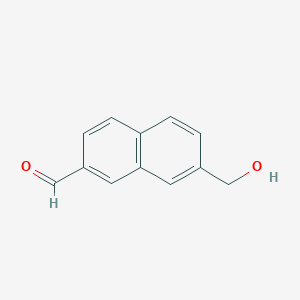
![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
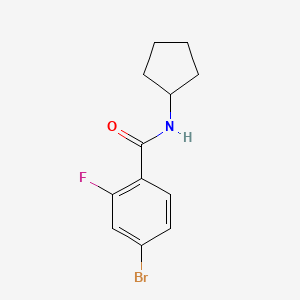
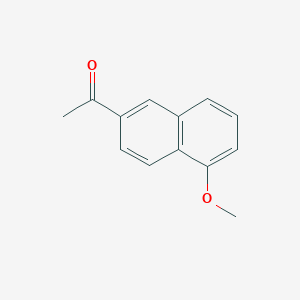
![Bicyclo[2.2.2]octa-2,5-diene](/img/structure/B8717546.png)
